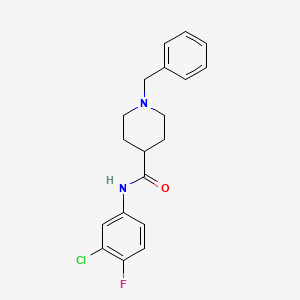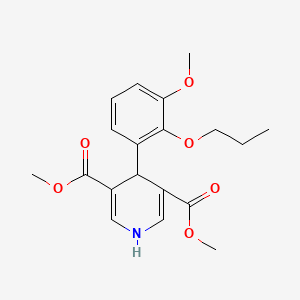![molecular formula C15H22ClN3O4S B4437923 N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437923.png)
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as Sunitinib, is a small molecule inhibitor that has been used in the treatment of various types of cancer. It is a multi-targeted tyrosine kinase inhibitor that has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. Sunitinib was approved by the FDA in 2006 and has since been used in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in several key signaling pathways that are important for the growth and survival of cancer cells. By inhibiting these receptors, N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide can help to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several biochemical and physiological effects. It has been shown to inhibit the activity of several receptor tyrosine kinases, which can help to prevent the growth and proliferation of cancer cells. In addition, N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has anti-angiogenic effects, which can help to prevent the growth of new blood vessels that are necessary for tumor growth. N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has also been shown to have immunomodulatory effects, which can help to stimulate the immune system to fight cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide also has several limitations. It can be difficult to determine the optimal dosage for in vitro and in vivo experiments, and its effects can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new analogs and derivatives of N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide that may have improved efficacy and fewer side effects. Another area of interest is the use of N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies, such as immunotherapy or chemotherapy. Additionally, further research is needed to better understand the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and its effects on different cell types and experimental conditions.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting several key signaling pathways. In addition, N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have anti-angiogenic effects, which can help to prevent the growth of new blood vessels that are necessary for tumor growth.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-18(2)24(21,22)19-8-6-11(7-9-19)15(20)17-12-4-5-14(23-3)13(16)10-12/h4-5,10-11H,6-9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINYKDKWWERRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4437849.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437861.png)
![N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437867.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)


![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)

![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)
![1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)

![N-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4437962.png)